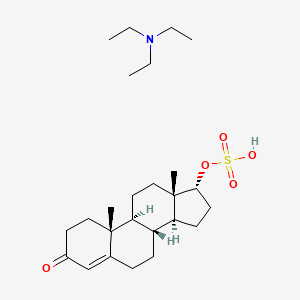

Epitestosterone Sulfate Triethylamine Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

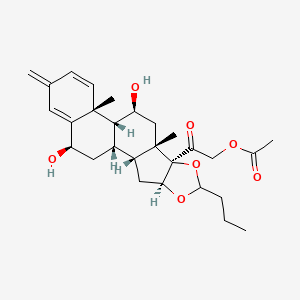

Epitestosterone Sulfate Triethylamine Salt is a metabolite with the molecular formula C25H43NO5S and a molecular weight of 469.68 . It belongs to the categories of hormones, steroids and derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of 25 carbon atoms, 43 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 469.68 and a molecular formula of C25H43NO5S .Wissenschaftliche Forschungsanwendungen

Age- and Sex-Related Variations in Epitestosterone Levels

Research has demonstrated that epitestosterone, acting as a weak antiandrogen, exhibits variations in serum concentrations across different ages and sexes. In a study, epitestosterone levels showed a peak at around 20 years of age in women, with a decline up to menopause followed by an increase. In men, the peak was around 35 years of age, with a continuous decrease afterward. These findings suggest that the concentrations of epitestosterone are sufficient to exert antiandrogenic actions, with implications for understanding its role as an endogenous antiandrogen (Havlíková et al., 2002).

Metabolic Pathways and Glucuronidation of Epitestosterone

Another study highlights the role of UDP-glucuronosyltransferases (UGTs) in the metabolism of epitestosterone and testosterone. UGTs display converse specificity in glucuronidating testosterone and epitestosterone, which is significant for understanding the metabolic pathways and potential for detecting doping in sports. UGT2B7 mainly catalyzes epitestosterone glucuronidation, providing insights into the substrate specificity and stereoselectivity of human UGTs (Sten et al., 2009).

Detection of Epitestosterone Doping

The detection of epitestosterone doping has been a subject of research due to its potential to mask testosterone doping. A study using isotope ratio mass spectrometry developed a method for measuring delta(13)C values for urinary epitestosterone. This method aids in identifying synthetic epitestosterone administration by comparing the delta(13)C values against natural levels, offering a definitive approach to detect epitestosterone administration (Aguilera et al., 2002).

Nonclassical Actions of Epitestosterone

Research on the nonclassical actions of epitestosterone, particularly its effects on Sertoli cells in seminiferous tubules, provides insight into its biological functions. Epitestosterone and testosterone have been shown to produce similar effects on the membrane potential and membrane input resistance of Sertoli cells, indicating that epitestosterone acts via a nonclassical signaling pathway. This understanding expands the knowledge of epitestosterone's role beyond its antiandrogenic activities (de Castro et al., 2012).

Analytical Methods for Epitestosterone Determination

The development of analytical methods for the quantification of epitestosterone in biological samples, such as urine, has been crucial for both clinical and doping control purposes. Techniques involving liquid chromatography and mass spectrometry have been optimized for sensitive and specific detection of epitestosterone and its conjugates, facilitating research and monitoring of its levels in various contexts (Jenkinson et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRILWRSYZNKSA-RNTRTCFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)